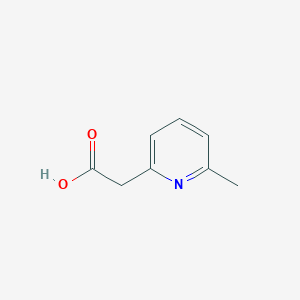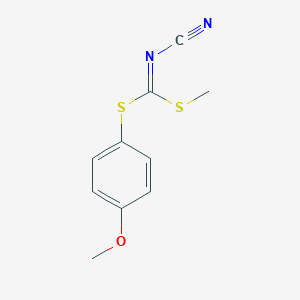
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate, also known as INH1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of Rho GTPases, which are proteins involved in regulating cellular processes such as cell migration, proliferation, and survival. In
Mechanism of Action
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate works by binding to the switch regions of Rho GTPases, which are essential for their activity. This binding leads to the inhibition of Rho GTPase activity, which in turn reduces the downstream signaling pathways involved in cell migration, proliferation, and survival. By inhibiting Rho GTPases, (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has been shown to reduce cancer cell migration and invasion, making it a promising therapeutic candidate.
Biochemical and Physiological Effects:
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has been shown to have a significant impact on cellular processes such as cell migration, proliferation, and survival. In addition, (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate is its specificity towards Rho GTPases. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of Rho GTPases in various cellular processes. However, one limitation of (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate. One area of interest is the development of more potent and selective inhibitors of Rho GTPases. Additionally, further research is needed to fully understand the role of Rho GTPases in various diseases and to explore the potential therapeutic applications of (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate in these diseases. Finally, the development of new delivery methods for (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate could potentially overcome its low solubility and improve its efficacy in vivo.
Conclusion:
In conclusion, (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate is a small molecule inhibitor that has shown promising results in inhibiting the activity of Rho GTPases. This compound has potential therapeutic applications in cancer treatment, as well as other diseases such as neurodegenerative disorders, cardiovascular diseases, and inflammatory diseases. While there are still limitations to working with (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate, further research in this area could lead to the development of more potent and selective inhibitors of Rho GTPases and new delivery methods for (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate.
Synthesis Methods
The synthesis of (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate involves the reaction between (R)-2-hydroxy-3-iodo-2-methylpropyl bromide and 4-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction yields (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate as a yellow solid with a purity of over 95%. This synthesis method has been optimized and improved over the years, making (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate more accessible for research purposes.
Scientific Research Applications
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has been extensively researched for its potential therapeutic applications in cancer treatment. Rho GTPases have been shown to play a crucial role in cancer progression by promoting tumor cell migration and invasion. (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has been shown to inhibit the activity of Rho GTPases, leading to reduced cancer cell migration and invasion. In addition, (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has also been investigated for its potential use in treating other diseases such as neurodegenerative disorders, cardiovascular diseases, and inflammatory diseases.
properties
CAS RN |
151478-77-2 |
|---|---|
Product Name |
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate |
Molecular Formula |
C10H12INO6S |
Molecular Weight |
401.18 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-iodo-2-methylpropyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C10H12INO6S/c1-10(13,6-11)7-18-19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5,13H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
RGHMHAJGYNTVAZ-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@](COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(CI)O |
SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(CI)O |
Canonical SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(CI)O |
synonyms |
(R)-2-hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate 2-HIMPNBS 2-hydroxy-3-iodo-2-methylpropyl-4-nitrobenzenesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)









